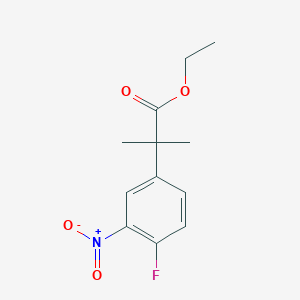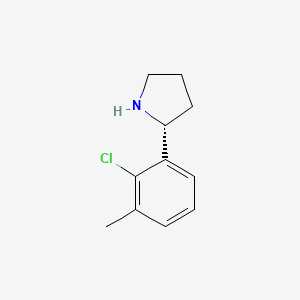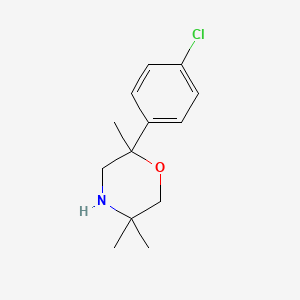![molecular formula C13H13NO3S2 B13078728 5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is an organic compound belonging to the class of acetamides This compound is characterized by its unique bithiopyran structure, which consists of two fused thiopyran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid typically involves the following steps:
Formation of the Bithiopyran Core: The initial step involves the formation of the bithiopyran core through a cyclization reaction. This can be achieved by reacting appropriate thiol and aldehyde precursors under acidic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction. This involves reacting the bithiopyran core with acetic anhydride in the presence of a base such as pyridine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Acetamido-5-acetylfuran: Another acetamido compound with a furan ring structure.
5-Acetamido-2-hydroxy benzoic acid: A compound with a similar acetamido group but different core structure.
Uniqueness
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is unique due to its bithiopyran core, which imparts distinct chemical and biological properties. The combination of the acetamido and carboxylic acid groups further enhances its versatility in various applications.
特性
分子式 |
C13H13NO3S2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
3-acetamido-5-(2H-thiopyran-6-yl)-2H-thiopyran-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S2/c1-8(15)14-10-7-18-6-9(12(10)13(16)17)11-4-2-3-5-19-11/h2-4,6H,5,7H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
UTVGWQVXVMEVCZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=CSC1)C2=CC=CCS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)


![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)




![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)




![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
